molecular formula C12H9ClO B11895880 2-(Chloromethyl)naphthalene-7-carboxaldehyde

2-(Chloromethyl)naphthalene-7-carboxaldehyde

Cat. No.: B11895880
M. Wt: 204.65 g/mol
InChI Key: ZQFYSXKKJPGRPR-UHFFFAOYSA-N
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Description

2-(Chloromethyl)naphthalene-7-carboxaldehyde is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, characterized by the presence of a chloromethyl group at the second position and a carboxaldehyde group at the seventh position on the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)naphthalene-7-carboxaldehyde typically involves the chloromethylation of naphthalene derivatives. One common method is the reaction of naphthalene-7-carboxaldehyde with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the naphthalene ring to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)naphthalene-7-carboxaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)naphthalene-7-carboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)naphthalene-7-carboxaldehyde involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive and can form covalent bonds with various nucleophiles, while the aldehyde group can participate in redox reactions. These properties make it a versatile compound in organic synthesis and biochemical applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)naphthalene
  • 2-(Bromomethyl)naphthalene
  • 2-(Hydroxymethyl)naphthalene

Uniqueness

2-(Chloromethyl)naphthalene-7-carboxaldehyde is unique due to the presence of both a chloromethyl and a carboxaldehyde group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C12H9ClO

Molecular Weight

204.65 g/mol

IUPAC Name

7-(chloromethyl)naphthalene-2-carbaldehyde

InChI

InChI=1S/C12H9ClO/c13-7-9-1-3-11-4-2-10(8-14)6-12(11)5-9/h1-6,8H,7H2

InChI Key

ZQFYSXKKJPGRPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)C=O)CCl

Origin of Product

United States

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